N,N-dimethylazetidine-1-sulfonamide

Description

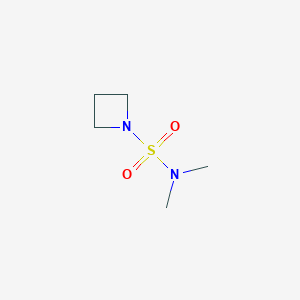

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylazetidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-6(2)10(8,9)7-4-3-5-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGXATAXFAISML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving N,n Dimethylazetidine 1 Sulfonamide and Its Precursors/derivatives

Elucidation of Radical Intermediates in Sulfonamide Formation

The formation of the sulfonamide group, a key structural feature of N,N-dimethylazetidine-1-sulfonamide, can proceed through various mechanistic pathways, with the involvement of radical intermediates being a subject of detailed investigation. In the synthesis of related N-sulfonyl amidines from sulfonyl azides and tertiary amines, the potential for radical mechanisms has been explored. For instance, studies on the reaction of p-tosylazide with triethylamine (B128534) showed that the reaction was not inhibited by the presence of TEMPO, a radical scavenger. nih.gov This result suggests that under those specific conditions, a radical pathway is not the primary mechanism. nih.gov

However, other synthetic routes to sulfonamide-containing structures do involve radical intermediates. For example, a mechanistically distinct approach to cross-coupling reactions between alkyl iodides and aryl organoborons to form C-C bonds, which can be a step in the synthesis of complex molecules containing sulfonamide moieties, utilizes a copper catalyst where the activation of the alkyl electrophile is based on the halogen-atom-transfer ability of α-aminoalkyl radicals. organic-chemistry.org Similarly, radical processes have been developed to generate valuable 3,3-disubstituted azetidine (B1206935) derivatives, which can be precursors or analogues of this compound. nih.govacs.org

The table below summarizes findings from experiments aimed at elucidating the role of radical intermediates in reactions related to sulfonamide formation.

| Reaction | Reagents | Additive/Condition | Observation | Implied Mechanism |

| N-sulfonylamidine synthesis | p-Tosylazide, Triethylamine | TEMPO (1 equiv.) | No inhibition of reaction | Non-radical pathway suggested nih.gov |

| N-sulfonylamidine synthesis | Sulfonyl azide, Proline, Aldehyde | PPh₃ | Trapping of nitrene intermediate | Nitrene-mediated pathway researchgate.net |

| N-sulfonyl formamidine (B1211174) synthesis | Sulfonamide, Formamide | NaI, TBHP | - | Involves TsN·NaI intermediate, not nitrene organic-chemistry.org |

Role of Sulfinate Intermediates in S-N Bond Formation

Sulfinate intermediates play a crucial role in certain synthetic routes leading to the formation of the sulfur-nitrogen bond in sulfonamides. While direct evidence for sulfinate intermediates in the synthesis of this compound is not extensively documented in the provided results, their involvement is well-established in analogous sulfonylation reactions. For example, a metal-free deoxygenative sulfonylation of quinoline (B57606) N-oxides with sodium sulfinates proceeds via a dual radical coupling process, highlighting the utility of sulfinates as precursors to the sulfonyl group. nih.gov

An iodine-mediated reaction has been developed for the efficient construction of S-N bonds, showcasing an alternative pathway that may be relevant. researchgate.net The synthesis of sulfonamides is often considered straightforward, relying on the reaction between various amines and sulfonyl chlorides. researchgate.net In these classic reactions, the sulfonyl chloride itself is the direct precursor, but its own synthesis can involve the oxidation of thiol or sulfinate precursors.

The general process of forming a sulfonamide can be envisioned as the attack of an amine nucleophile on a sulfonyl derivative. The nature of the leaving group on the sulfur atom is critical. In the context of sulfinate intermediates, they are typically oxidized to a more reactive species, like a sulfonyl radical or a related electrophile, which then couples with the amine.

Reaction Pathways in Azetidine Ring Construction

The construction of the azetidine ring, the core four-membered heterocycle of this compound, is a significant challenge in synthetic chemistry due to its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org Numerous synthetic strategies have been developed to overcome this, each with its own distinct reaction pathway.

One common pathway involves the intramolecular cyclization of a suitably functionalized acyclic precursor. A prominent example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org The mechanism involves the generation of an alkyl–Pd(IV) intermediate, which undergoes intramolecular cyclization to form the azetidine ring. rsc.org Another approach is the one-pot mesylation and subsequent base-induced ring closure of β-amino alcohols to yield N-aryl-2-cyanoazetidines. organic-chemistry.org

Ring expansion and contraction reactions also provide viable pathways. For instance, 1-arenesulfonylaziridines react with dimethylsulfoxonium methylide to furnish 1-arenesulfonylazetidines. organic-chemistry.org Conversely, α-bromo N-sulfonylpyrrolidinones can undergo a nucleophilic addition-ring contraction in the presence of a base to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Photochemical methods, such as the aza-Paterno-Büchi reaction, represent another class of pathways. An intermolecular [2+2] photocycloaddition between 2-isoxazoline-3-carboxylates and alkenes, promoted by an Iridium(III) photocatalyst, has been reported to produce functionalized azetidines. rsc.org Mechanistic studies indicate that the reaction proceeds via triplet energy transfer. rsc.org

The table below outlines various strategies for constructing the azetidine ring.

| Method | Precursors | Key Mechanistic Step |

| Intramolecular γ-C(sp³)–H Amination | Amino-alkyl chain | Reductive elimination at alkyl–Pd(IV) intermediate rsc.org |

| Mesylation/Cyclization | β-Amino alcohol | Base-induced intramolecular nucleophilic substitution organic-chemistry.org |

| Ring Expansion | 1-Arenesulfonylaziridine, Dimethylsulfoxonium methylide | One-pot reaction organic-chemistry.org |

| Ring Contraction | α-Bromo N-sulfonylpyrrolidinone, Nucleophile | Nucleophilic addition followed by ring contraction organic-chemistry.org |

| [2+2] Photocycloaddition (aza-Paterno-Büchi) | 2-Isoxazoline-3-carboxylate, Alkene | Triplet energy transfer from Ir(III) photocatalyst rsc.org |

| Strain-Release Azetidinylation | 1-Azabicyclo[1.1.0]butane (ABB), Organometal reagents | Cleavage of the central C-N bond to relieve ring strain organic-chemistry.orgnih.gov |

Mechanistic Aspects of Derivatization Reactions for this compound

Derivatization of the this compound scaffold can occur at several positions, including the azetidine ring itself or by modification of the sulfonamide group. The mechanisms of these reactions are dictated by the reactivity of the functional groups present.

A key reaction involving a precursor, azetidine sulfonyl fluoride (B91410) (ASF), is the defluorosulfonylation (deFS) pathway. acs.org Under mild thermal conditions, ASFs can act as precursors to carbocations, which can then be trapped by a wide range of nucleophiles. acs.org This is an unusual pathway, as sulfonyl fluorides typically undergo Sulfur-Fluoride Exchange (SuFEx) reactions, where a nucleophile attacks the sulfur center to yield S(VI) derivatives like sulfonamides and sulfonate esters. nih.govacs.org The stability of sulfonyl fluorides compared to sulfonyl chlorides allows them to persist through various reaction conditions before the desired derivatization is initiated. acs.org

The azetidine ring itself can be functionalized. For example, radical processes and additions to alkylidene-azetidines have been employed to create valuable 3,3-disubstituted azetidine derivatives. nih.govacs.org Furthermore, N,N-dialkyl sulfonamides can be synthesized via aza-Michael addition of sulfonamides to α,β-unsaturated esters, often promoted by microwave irradiation in the absence of solvents. sid.ir This type of reaction could be applied to an N-H azetidine precursor before the introduction of the dimethylsulfonamide group, or to a derivative of the final compound if a suitable Michael acceptor is present on the azetidine ring.

The table below summarizes mechanistic aspects of relevant derivatization reactions.

| Reaction Type | Reagent/Precursor | Key Mechanistic Feature | Product Type |

| Defluorosulfonylation (deFS) | Azetidine Sulfonyl Fluoride (ASF) | Formation of an azetidinyl carbocation intermediate acs.org | N-Azetidinyl derivatives (e.g., ethers, thiols) nih.gov |

| Sulfur-Fluoride Exchange (SuFEx) | Azetidine Sulfonyl Fluoride (ASF), Amine | Nucleophilic attack on the sulfur(VI) center acs.org | Substituted Sulfonamides nih.gov |

| Aza-Michael Addition | Sulfonamide, α,β-Unsaturated Ester | Nucleophilic conjugate addition sid.ir | N,N-Dialkyl Sulfonamides sid.ir |

| Radical Addition | Alkylidene-azetidine | Radical-mediated C-C bond formation nih.govacs.org | 3,3-Disubstituted Azetidines nih.govacs.org |

Influence of Substituents on Reaction Mechanisms

Substituents on both the azetidine ring and the sulfonyl group can exert significant electronic and steric influences on the mechanisms of reactions involving this compound and its derivatives.

In the construction of the azetidine ring, the nature of the substituents determines the feasibility and stereochemical outcome of the cyclization. For instance, in the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols, the substitution pattern is predictable and allows for diastereoselective control. organic-chemistry.org

When considering derivatization reactions, substituents on the nucleophile or electrophile play a critical role. In the deFS reaction of azetidine sulfonyl fluorides, the reaction with substituted NH-tetrazoles can lead to a mixture of regioisomers. acs.org The preference for the 3-substituted product is generally attributed to the steric influence of the carbon substituent on the tetrazole ring. acs.org

In the synthesis of N-sulfonylamidines from sulfonyl azides and various amines, the structure of the amine has a profound effect on the reaction outcome. While tertiary amines like triethylamine and tripropylamine (B89841) react to give the expected N-sulfonylamidines in moderate to good yields, the use of DABCO (1,4-diazabicyclo[2.2.2]octane) can lead to a mixture of unknown compounds, indicating a change in the reaction pathway. nih.gov

The electronic properties of substituents on the arylsulfonyl group also impact reactivity. Electron-withdrawing or electron-donating groups on the aromatic ring of a sulfonyl chloride, for example, will modify the electrophilicity of the sulfur atom, thereby affecting the rate of reaction with an amine to form the sulfonamide.

The table below provides examples of substituent effects on reaction mechanisms.

| Reaction | Substituent Location | Effect | Observation |

| Azetidine Ring Formation | Precursor chain | Stereochemical control | Predictable diastereoselectivity in N-aryl-2-cyanoazetidine synthesis organic-chemistry.org |

| Defluorosulfonylation (deFS) | NH-Tetrazole nucleophile | Regioselectivity | Steric hindrance from carbon substituent favors 3-substituted product acs.org |

| N-sulfonylamidine Synthesis | Tertiary Amine | Reaction Pathway | Triethylamine yields product; DABCO leads to complex mixture nih.gov |

Advanced Spectroscopic and Analytical Characterization of N,n Dimethylazetidine 1 Sulfonamide

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N,N-dimethylazetidine-1-sulfonamide. High-resolution ¹H and ¹³C NMR are fundamental for assigning specific proton and carbon environments, while advanced 2D NMR techniques would be employed to confirm connectivity and spatial relationships.

High-Resolution ¹H NMR Studies

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

Azetidine (B1206935) Protons (C2/C4-H): The four protons on the carbons adjacent to the nitrogen atom in the azetidine ring (positions 2 and 4) are chemically equivalent due to rapid conformational flexing. They are expected to appear as a triplet. Based on data for unsubstituted azetidine, where these protons appear around 3.3 ppm chemicalbook.com, and considering the strong electron-withdrawing effect of the directly attached sulfonamide group, these protons would be significantly deshielded. Their chemical shift is predicted to be in the range of 3.6 - 4.0 ppm .

Azetidine Proton (C3-H): The two protons on the central carbon of the azetidine ring (position 3) are coupled to the four protons at the C2 and C4 positions. This would result in a multiplet, likely a pentet. In unsubstituted azetidine, this signal appears around 2.2 ppm chemicalbook.com. The influence of the sulfonyl group is less direct but would still cause some downfield shift, with an expected chemical shift in the range of 2.3 - 2.7 ppm .

N,N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups attached to the sulfonamide nitrogen are equivalent and will appear as a sharp singlet. In N,N-dimethyl methanesulfonamide, these protons resonate around 2.8 ppm chemicalbook.com. A similar chemical shift is expected for the title compound, predicted to be in the range of 2.8 - 3.0 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Azetidine C2/C4-H | 3.6 - 4.0 | Triplet (t) | 4H |

| Azetidine C3-H | 2.3 - 2.7 | Pentet (p) | 2H |

¹³C NMR Investigations

The ¹³C NMR spectrum is expected to display three signals, corresponding to the three distinct carbon environments in the molecule.

Azetidine Carbons (C2/C4): These two equivalent carbons are directly bonded to the sulfonamide nitrogen. In unsubstituted azetidine, the carbons are found at approximately 37 ppm guidechem.com. The strong deshielding effect of the sulfonyl group would shift this signal significantly downfield, likely into the 45 - 55 ppm range.

Azetidine Carbon (C3): This central carbon of the azetidine ring is less affected by the sulfonyl group. Its chemical shift is predicted to be slightly downfield from that of unsubstituted azetidine's C3 carbon, placing it in the 15 - 25 ppm range.

N,N-Dimethyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons attached to the sulfonamide group are expected to resonate in a region typical for such groups. For comparison, the methyl carbons in N,N-dimethylformamide appear around 36 ppm chemicalbook.com. A similar value is expected here, predicted in the range of 35 - 40 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Azetidine C 2/C 4 | 45 - 55 |

| Azetidine C 3 | 15 - 25 |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)

To unambiguously confirm the structure of this compound, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between adjacent protons. A clear cross-peak would be expected between the proton signals of the C2/C4 carbons (δ ~3.8 ppm) and the C3 carbon (δ ~2.5 ppm), confirming the connectivity within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the C2/C4 proton signal and the C2/C4 carbon signal, the C3 proton signal and the C3 carbon signal, and the N-methyl proton signal with the N-methyl carbon signal, thus definitively assigning each resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would include the C2/C4 protons coupling to the C3 carbon, and the N-methyl protons coupling to the N-methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the N-methyl protons and the protons on the azetidine ring, providing insights into the molecule's preferred conformation.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would be dominated by strong absorptions from the sulfonamide group.

S=O Stretching: The most characteristic bands for a sulfonamide are the asymmetric and symmetric stretching vibrations of the S=O bonds. These are typically very strong and sharp. The asymmetric stretch is expected in the range of 1350 - 1310 cm⁻¹ , and the symmetric stretch is expected between 1160 - 1140 cm⁻¹ . rsc.org

S-N Stretching: The stretching vibration of the sulfur-nitrogen single bond is expected to appear in the region of 950 - 890 cm⁻¹ . rsc.org

C-H Stretching: The aliphatic C-H stretching vibrations from the azetidine ring and the methyl groups would be observed in the region of 3000 - 2850 cm⁻¹ .

C-N Stretching: The C-N stretching vibrations of the azetidine ring and the dimethylamino group would likely appear in the 1250 - 1020 cm⁻¹ range, potentially overlapping with other signals.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1310 | Strong |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160 - 1140 | Strong |

| Sulfonamide (S-N) | Stretch | 950 - 890 | Medium |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms. The sulfonamide group has characteristic Raman signals. nih.govnih.gov

SO₂ Vibrations: The symmetric S=O stretch, also visible in IR, typically gives a strong Raman signal around 1160 - 1140 cm⁻¹ . An SO₂ bending or scissoring mode may also be observed at lower frequencies.

S-N-C Skeleton: Vibrations involving the S-N-C skeleton would be present in the lower frequency "fingerprint" region of the spectrum (< 1000 cm⁻¹).

C-H Vibrations: The C-H stretching and bending modes would also be active, complementing the information from the IR spectrum.

Analysis of the Raman spectrum would be crucial for a complete vibrational assignment, aiding in the confirmation of the molecular structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. Various MS techniques have been applied to the study of sulfonamide compounds, providing a wealth of structural and analytical information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a molecule by providing highly accurate mass measurements. For sulfonamides, time-of-flight (TOF) mass spectrometers are often employed due to their high sensitivity and accurate mass measurement capabilities, typically within 0.005 Da. nih.gov This level of precision allows for the confident identification of compounds in complex matrices. nih.gov While specific HRMS data for this compound is not extensively published, predicted data for a related compound, 3-amino-N,N-dimethylazetidine-1-sulfonamide, is available. The predicted monoisotopic mass is 179.07285 Da. uni.lu The table below illustrates the predicted m/z values for various adducts of this related compound, which are crucial for its identification in different ionization modes.

| Adduct | Predicted m/z |

| [M+H]+ | 180.08013 |

| [M+Na]+ | 202.06207 |

| [M-H]- | 178.06557 |

| [M+NH4]+ | 197.10667 |

| [M+K]+ | 218.03601 |

| [M+H-H2O]+ | 162.07011 |

| [M+HCOO]- | 224.07105 |

| [M+CH3COO]- | 238.08670 |

This table presents predicted mass-to-charge ratios (m/z) for various adducts of 3-amino-N,N-dimethylazetidine-1-sulfonamide, calculated using CCSbase. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying components within a mixture, making it ideal for purity assessment and the analysis of complex samples. In the analysis of sulfonamides, LC-MS methods are frequently developed and validated for the detection and quantification of these compounds in various matrices, such as milk and animal tissues. nih.govwur.nl These methods often utilize a C18 column for chromatographic separation with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution containing an acid, such as formic acid, to improve ionization. nih.govnih.gov

Validation of these methods typically assesses parameters like linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. nih.govnih.gov For instance, a validated LC-MS/MS method for sulfonamides in tilapia fillet reported an LOD of 1 ng·g⁻¹ and an LOQ of 5 ng·g⁻¹. nih.gov The precision, measured as the coefficient of variation (CV), was below 19.4% for both intraday and interday analyses. nih.gov Such validated methods are crucial for ensuring the reliability of analytical results in research and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many sulfonamides, derivatization is often necessary to increase their volatility and thermal stability for GC-MS analysis. nih.gov A common approach involves converting primary sulfonamides into N-dimethylaminomethylene derivatives using reagents like dimethylformamide dialkylacetals. nih.gov This derivatization can be performed even at the submicrogram level and yields products with excellent chromatographic properties. nih.gov

The selection of the GC column is critical for achieving good separation. Columns with stationary phases like 5% phenyl and 95% dimethyl polysiloxane are often used. orientjchem.org The operating conditions, including injector temperature, column temperature program, and carrier gas flow rate, must be optimized to ensure efficient separation and detection of the analytes. orientjchem.orgresearchgate.net For example, a typical analysis might involve injecting 1 µL of the sample with an injector temperature of 300°C and a programmed column temperature ramp. researchgate.net

Isotope Ratio Mass Spectrometry for Stable Isotope Analysis

Isotope ratio mass spectrometry (IRMS) coupled with chromatography allows for the precise measurement of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N), which can provide insights into the origin and environmental fate of compounds. nih.govresearchgate.net For sulfonamides, compound-specific isotope analysis (CSIA) is a valuable tool. nih.gov Derivatization-gas chromatography-isotope ratio mass spectrometry (derivatization-GC-IRMS) has been successfully developed for the nitrogen isotope analysis of sulfonamides. nih.gov This method often employs a derivatizing agent like (trimethylsilyl)diazomethane to make the analytes suitable for GC analysis. nih.govunine.ch

The validation of such methods is crucial and involves determining the limit for precise isotope analysis. For example, a validated method for sulfamethoxazole (B1682508) achieved a limit of 3 nmol N on the column. nih.gov This technique has been shown to be versatile, with successful application to other sulfonamides like sulfadiazine (B1682646) and sulfadimethoxine. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophores. For sulfonamides, the aromatic ring and the sulfonamide group itself can act as chromophores.

The UV absorption spectra of compounds are typically recorded in various solvents to study the effect of solvent polarity and hydrogen bonding on the electronic transitions. researchgate.net For example, the UV spectra of 1,3-bis-substituted-5,5-dimethylhydantoins were recorded in twelve different solvents in the 200–400 nm range. researchgate.net The observed shifts in λmax can be analyzed using linear solvation energy relationships to understand the nature of the electronic transitions. researchgate.net While the specific UV-Vis spectrum for this compound is not detailed in the available literature, it is expected to exhibit absorption bands related to the electronic transitions within the molecule, influenced by the azetidine and sulfonamide moieties.

Computational and Theoretical Studies of N,n Dimethylazetidine 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to investigate the intrinsic properties of N,N-dimethylazetidine-1-sulfonamide. These methods, grounded in the principles of quantum mechanics, can elucidate the electronic structure and predict a range of chemical and physical characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely utilized computational method for studying the electronic properties of molecules. sci-hub.se By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a practical tool for the analysis of medium-sized organic molecules like this compound. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to ensure reliable results. indexcopernicus.comekb.eg

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. electrochemsci.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For sulfonamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In the case of this compound, the HOMO is expected to have significant contributions from the nitrogen atoms of the azetidine (B1206935) ring and the sulfonamide group, as well as the lone pairs on the oxygen atoms. The LUMO, conversely, is likely centered on the sulfur atom and the adjacent parts of the azetidine ring.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net For similar sulfonamide compounds, DFT calculations have shown HOMO-LUMO gaps in the range of 4-6 eV. electrochemsci.orgnih.gov It is anticipated that this compound would exhibit a gap within this range, indicating a moderate level of chemical reactivity. The precise energy values would depend on the specific computational method and basis set employed.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Sulfonamide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These are typical values for sulfonamide derivatives and serve as an estimation for this compound.

DFT calculations are also highly effective in predicting spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structure.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for assigning signals in experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. unn.edu.ng For this compound, characteristic chemical shifts would be expected for the protons and carbons of the azetidine ring and the N,N-dimethyl groups. The protons on the carbons adjacent to the nitrogen atoms would typically appear at a lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen. Similarly, the carbons of the azetidine ring and the methyl groups would have distinct chemical shifts that can be precisely calculated.

Vibrational Frequencies: The vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, typically observed in the ranges of 1100-1200 cm⁻¹ and 1300-1400 cm⁻¹, respectively. nih.gov Stretching vibrations of the C-N and C-H bonds within the azetidine and dimethylamino groups would also be present.

Table 2: Predicted Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1300 - 1400 |

| SO₂ | Symmetric Stretch | 1100 - 1200 |

| C-N (Azetidine) | Stretch | 1000 - 1100 |

| C-H (Methyl) | Asymmetric Stretch | 2950 - 3000 |

| C-H (Methyl) | Symmetric Stretch | 2850 - 2900 |

Note: These are characteristic frequency ranges for the specified functional groups.

From the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity. mdpi.com

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -E_HOMO). It represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -E_LUMO). It represents the energy released when an electron is added to the molecule.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher value indicates greater reactivity.

Electrophilicity Index (ω): A measure of the molecule's electrophilic character, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very high accuracy, particularly for smaller molecules. While computationally more demanding than DFT, ab initio methods can be used to obtain benchmark results for specific properties or to study systems where DFT may not be as reliable. For this compound, high-level ab initio calculations could be employed to obtain highly accurate geometric parameters, interaction energies, and spectroscopic constants, further refining the understanding of its molecular properties.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can be used to study the behavior of the molecule in a more complex environment, such as in solution or in a biological system.

Conformational Analysis of the Azetidine Ring and Sulfonamide Group

The geometry around the sulfonamide group is also a critical factor. Studies on various sulfonamides have revealed that rotation around the S-N and C-S bonds determines the spatial arrangement of the substituents. kcl.ac.uk For this compound, the key dihedral angles are C-N-S-C and N-S-C-C. Theoretical calculations, typically using Density Functional Theory (DFT), can map the potential energy surface associated with the rotation of these bonds to identify the most stable conformers. In many sulfonamides, the lowest energy conformation often features the amino group's lone pair oriented gauche to one of the S=O bonds. kcl.ac.uk The presence of the rigid azetidine ring, however, imposes significant constraints on the rotational freedom of the sulfonamide group compared to acyclic analogues.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Ring Puckering Angle (τ) | Dihedral angle defining the pucker of the azetidine ring (e.g., C-N-C-C). | 15° - 30° |

| N-S Bond Rotation Barrier | Energy required to rotate the azetidine ring around the N-S bond. | 5 - 10 kcal/mol |

| Sulfonamide Geometry | Preferred orientation of the NMe₂ group relative to the SO₂ group. | Gauche or Eclipsed |

Studies of Ring Strain and Energetics in Azetidine-1-sulfonamides

Azetidines are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal tetrahedral angle. The ring strain energy for the parent azetidine heterocycle is approximately 25.4 kcal/mol. rsc.org This inherent strain is a defining feature of the molecule's reactivity, making the ring susceptible to cleavage under certain conditions. rsc.org

Computational methods are employed to quantify this strain energy and understand how it is modulated by substitution. The introduction of the N,N-dimethylsulfonamide group at the N1 position influences the ring's electronics and sterics, which can subtly alter the strain energy compared to the parent azetidine. This strain is a key factor in "strain-release" synthetic strategies, where the opening of the azetidine ring provides a thermodynamic driving force for forming new, more complex structures. chemrxiv.orgunipr.it

Energetic studies also focus on the stability of different isomers and conformers. By calculating the relative energies of various molecular arrangements, computational chemistry can predict the most abundant species at equilibrium. This is vital for understanding which conformation is likely to be biologically active.

Computational Insights into Hydrogen Bonding and Intermolecular Interactions

The ability of a molecule to form hydrogen bonds and engage in other non-covalent interactions is fundamental to its role in medicinal chemistry, particularly in binding to biological targets. nih.gov While this compound lacks the N-H proton found in primary or secondary sulfonamides, which acts as a hydrogen bond donor, its sulfonyl oxygen atoms are potent hydrogen bond acceptors. nih.govresearchgate.net

Computational techniques such as DFT, Atoms-in-Molecules (AIM), and Natural Bond Orbital (NBO) analysis are used to characterize these interactions. nih.govresearchgate.net

DFT Calculations: Can model the geometry and energetics of complexes formed between the sulfonamide and hydrogen bond donors (like water or amino acid residues), predicting interaction energies.

AIM Analysis: Examines the electron density topology to identify bond critical points (BCPs) between the sulfonyl oxygen and a donor hydrogen, confirming the presence of a hydrogen bond and quantifying its strength. researchgate.net

NBO Analysis: Investigates donor-acceptor orbital interactions, providing insight into the electronic stabilization gained from the hydrogen bond. consensus.app

These studies reveal that the two oxygen atoms of the sulfonamide group can simultaneously accept hydrogen bonds, often leading to highly ordered supramolecular structures in the solid state or specific, directed interactions within a protein's active site. nih.gov

Computational Chemistry in Chemical Design and Optimization

Computational methods are indispensable in modern drug discovery for designing and optimizing lead compounds. For scaffolds based on this compound, these approaches can guide synthetic efforts by predicting the effects of structural modifications on biological activity and chemical properties.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological activity and which can be modified to enhance potency or selectivity. nih.gov Computational SAR involves building a library of virtual analogues of this compound and calculating properties that are expected to correlate with activity.

For this scaffold, SAR exploration could focus on:

Azetidine Ring Substitution: Introducing substituents at the C3 position of the azetidine ring to probe steric and electronic requirements of a target binding pocket.

Sulfonamide Amine Group: Replacing the N,N-dimethyl groups with other alkyl or cyclic amines to modulate solubility, metabolic stability, and binding interactions. nih.gov

By correlating calculated descriptors (e.g., molecular shape, electrostatic potential, logP) with experimentally determined activity, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of unsynthesized compounds, thereby prioritizing synthetic targets.

Molecular Docking and Binding Mode Analysis (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. nih.gov This method is crucial for understanding how this compound or its derivatives might interact with a specific biological target.

The process involves:

Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (often from X-ray crystallography) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Placing the ligand into the active site of the receptor and systematically sampling different orientations and conformations to find the most favorable binding poses. doi.org

Scoring and Analysis: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key intermolecular interactions. nih.govnih.gov

For an this compound derivative, docking studies would likely show the sulfonamide group acting as a key binding element. The sulfonyl oxygens can form hydrogen bonds with amino acid residues like arginine, lysine, or histidine, while the N,N-dimethyl groups and the azetidine ring explore hydrophobic pockets within the active site. researchgate.netnih.gov The azetidine ring, with its defined three-dimensional structure, can confer a specific vector for its substituents, allowing for precise positioning within a binding site. semanticscholar.org

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues | Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Sulfonyl Oxygens (SO₂) | Hydrogen Bonding | Arg, Lys, His, Asn, Gln, Ser, Thr | -2 to -5 |

| Azetidine Ring | van der Waals / Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp | -1 to -3 |

| N,N-dimethyl Group | Hydrophobic | Leu, Ile, Val, Pro | -0.5 to -2 |

Prediction of Chemical Reactivity and Selectivity

DFT calculations can be used to predict the chemical reactivity of this compound. By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), chemists can identify sites susceptible to nucleophilic or electrophilic attack. sci-hub.se

Key reactivity descriptors include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. The negative potential (red/yellow) around the sulfonyl oxygens indicates their role as nucleophilic and hydrogen-bond accepting sites, while positive potential (blue) near hydrogens suggests electrophilic sites.

Fukui Functions: These functions predict the most likely sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron.

Bond Dissociation Energies (BDE): Calculating the energy required to homolytically cleave a bond can predict susceptibility to radical reactions. sci-hub.se

For this compound, these studies can predict the regioselectivity of reactions, such as functionalization of the azetidine ring, or the molecule's stability under various conditions. For instance, the strained C-N bonds of the azetidine ring are often sites of reactivity, a feature that can be predicted and quantified through computational analysis. cnr.it

Exploration of Chemical Space for Novel Derivatives

The exploration of the chemical space around a core scaffold like this compound is a critical step in drug discovery and materials science. This process involves the computational design and evaluation of a large number of related molecules to identify derivatives with improved properties, such as enhanced biological activity, better selectivity, or more favorable pharmacokinetic profiles.

For this compound, this exploration would begin with the core structure and systematically modify its constituent parts. This could involve, for example, substitution at various positions on the azetidine ring or alteration of the dimethylamino group. The goal is to generate a virtual library of novel derivatives that can then be screened for desired characteristics using computational methods. A known derivative, 3-[2-amino-5-(4-fluorophenyl)pyrimidin-4-yl]-N,N-dimethylazetidine-1-sulfonamide, whose crystal structure has been documented, serves as a tangible example of how the core structure can be elaborated to create more complex molecules with potential biological relevance rcsb.org.

The generation of a synthetically tractable chemical space for N-acyl sulfonamides has been demonstrated as a highly effective strategy for discovering new bioactive compounds. google.comgoogle.com This approach combines parallel synthesis methodologies with computational library design to efficiently produce and evaluate a diverse set of derivatives google.comgoogle.com. Such a strategy could be adapted for this compound to explore a vast number of potential derivatives in an efficient manner.

Below is an interactive data table illustrating a hypothetical exploration of the chemical space for derivatives of this compound, based on common substitution patterns in medicinal chemistry.

| Derivative ID | Substitution on Azetidine Ring | Modification of N,N-dimethyl Group | Predicted Property of Interest |

| DMAZ-S-001 | 3-hydroxyl | Unmodified | Increased polarity |

| DMAZ-S-002 | 3-fluoro | Unmodified | Altered metabolic stability |

| DMAZ-S-003 | Unmodified | N-ethyl-N-methyl | Modified steric hindrance |

| DMAZ-S-004 | 3-amino | Unmodified | Introduction of a basic center |

| DMAZ-S-005 | 3-(4-chlorophenyl) | Unmodified | Increased lipophilicity |

This table is illustrative and represents a conceptual exploration of chemical space.

Theoretical Prediction of Chemical Properties and Transformations

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties and potential chemical transformations of molecules like this compound. These theoretical predictions can guide synthetic efforts, help in understanding a compound's reactivity and stability, and provide insights into its potential biological activity or environmental fate.

Density Functional Theory (DFT) is a widely used computational method for studying the structural and electronic properties of sulfonamide derivatives. Using DFT, one can calculate a range of properties, including optimized molecular geometry, vibrational frequencies, and electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate the chemical structure of sulfonamides with their thermodynamic properties, such as enthalpy of formation and Gibbs free energy. These models use molecular descriptors to predict the properties of new compounds without the need for experimental measurements.

Potential chemical transformations, such as susceptibility to hydrolysis or oxidation, can also be investigated computationally. By simulating the reaction pathways and calculating the activation energies, researchers can predict the likelihood of different degradation processes. This is particularly relevant for understanding the stability of a compound under various conditions.

The following interactive data table summarizes some key chemical properties of this compound that could be predicted using theoretical methods and the computational approaches that would be employed.

| Predicted Property | Computational Method | Relevance |

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the 3D structure, bond lengths, and angles. |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

| pKa | DFT with solvation models (e.g., PCM) | Predicts the acidity of the sulfonamide, which is crucial for its behavior in biological systems. |

| Lipophilicity (logP) | QSPR, Fragment-based methods | Relates to the compound's solubility and ability to cross biological membranes. |

| Thermodynamic Stability | DFT (calculation of ΔHf, ΔGf) | Assesses the intrinsic stability of the molecule. |

This table outlines theoretical predictions and is not based on experimentally determined values for this compound.

Role of N,n Dimethylazetidine 1 Sulfonamide in Advanced Chemical Synthesis and Scaffold Design

N,N-Dimethylazetidine-1-sulfonamide as a Versatile Synthetic Intermediate

This compound is a valuable building block in the synthesis of more complex molecules. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a desirable feature in medicinal chemistry due to its ability to introduce conformational rigidity and unique three-dimensional structures. The sulfonamide group provides a versatile handle for further chemical modifications.

The synthesis of derivatives often involves the core structure of this compound, which can be modified to create a library of related compounds with diverse biological activities. For instance, the amino group on the azetidine ring can be a starting point for creating various amide and sulfonamide derivatives. uni.lu

One common synthetic route involves the reaction of a precursor like 3-amino-N,N-dimethylazetidine-1-sulfonamide with different reagents to introduce new functional groups. uni.lu These reactions can lead to the formation of a wide array of compounds, including those with potential applications as antimicrobial agents or enzyme inhibitors. The ability to easily generate a variety of derivatives makes this compound a key intermediate in the exploration of new chemical space for drug discovery.

The following table showcases the key molecular properties of a related precursor, 3-amino-N,N-dimethylazetidine-1-sulfonamide:

| Property | Value |

| Molecular Formula | C5H13N3O2S |

| Monoisotopic Mass | 179.07285 Da |

| Predicted XlogP | -1.7 |

| Data sourced from PubChem uni.lu |

Application of the this compound Scaffold in Medicinal Chemistry Research

The this compound scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its applications span various therapeutic areas, driven by the unique structural and electronic properties of the azetidine and sulfonamide moieties.

Design of Constrained Azetidine Scaffolds for Exploring Bioactive Conformations

The incorporation of the azetidine ring from this compound into larger molecules is a key strategy for creating conformationally constrained scaffolds. This rigidity helps in pre-organizing the molecule into a specific shape that can bind more effectively to a biological target, such as a protein or enzyme. nih.gov By limiting the flexibility of a molecule, chemists can better understand the specific conformation required for biological activity. nih.gov

Development of Sulfonamide-Containing Hybrid Compounds

The this compound scaffold is a valuable component in the development of hybrid compounds, where two or more pharmacophores (biologically active parts of a molecule) are combined into a single entity. nih.govresearchgate.net This strategy aims to create molecules with improved efficacy, reduced side effects, or the ability to overcome drug resistance. nih.gov

The sulfonamide group in this compound can be linked to other biologically active scaffolds like quinoline (B57606), pyrazole, or indole (B1671886) to generate novel hybrid molecules. nih.govmdpi.com These hybrids can exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The design of such hybrids often involves creating a linker between the azetidine sulfonamide and the other active moiety, which can be optimized to achieve the desired biological profile. nih.gov

Role of Azetidine Sulfonamides in Protein-Ligand Interaction Studies

Azetidine sulfonamides, derived from scaffolds like this compound, play a crucial role in studying protein-ligand interactions. The sulfonamide group is a key pharmacophore that can form specific interactions with protein residues, such as hydrogen bonds and van der Waals contacts. nih.gov

High-resolution co-crystal structures of sulfonamide analogues bound to proteins have revealed detailed insights into their binding modes. nih.gov These studies have shown that the sulfonamide oxygens can act as hydrogen bond acceptors, and in some cases, the nitrogen atom of a sulfonimidamide analogue can also participate in hydrogen bonding. nih.gov Understanding these interactions at a molecular level is essential for the rational design of more potent and selective inhibitors. The rigid azetidine ring helps to position the sulfonamide group optimally within the protein's binding pocket, enhancing the affinity and specificity of the interaction. nih.gov

Investigation of Enzyme Inhibition Mechanisms in vitro for Carbonic Anhydrases

Azetidine sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. mdpi.com The sulfonamide moiety is a well-established zinc-binding group that can effectively inhibit these enzymes. nih.gov

In vitro studies have shown that sulfonamide derivatives can inhibit different isoforms of human carbonic anhydrases (hCAs) with varying potencies. For example, a series of indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety exhibited nanomolar inhibition constants against several hCA isoforms. nih.gov Some of these compounds were found to be more potent than the standard drug acetazolamide (B1664987) against specific isoforms like hCA I. nih.gov The azetidine ring in this compound-based inhibitors can contribute to the selectivity and potency of these compounds by influencing their binding orientation within the active site of the enzyme.

The following table summarizes the inhibitory activity of selected sulfonamide derivatives against different human carbonic anhydrase isoforms:

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 6d | 18.8 | >100 | >100 | >100 |

| 6q | 38.3 | >100 | >100 | >100 |

| 6e | 50.4 | >100 | >100 | >100 |

| 6o | >100 | >100 | >100 | 10 |

| 6m | >100 | >100 | >100 | 25.6 |

| 6f | >100 | >100 | >100 | 41.9 |

| Acetazolamide | 250 | 12.1 | 25.4 | 5.7 |

| Data adapted from a study on indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids. nih.gov |

Structural Motifs in the Development of in vitro Antimicrobial Agents

The this compound scaffold provides a valuable structural motif for the development of novel antimicrobial agents. The combination of the azetidine ring and the sulfonamide group can lead to compounds with potent activity against a range of bacteria and fungi. nih.govnih.gov

Numerous studies have reported the synthesis and in vitro antimicrobial evaluation of azetidine and sulfonamide-containing compounds. wisdomlib.orgpsu.edu For instance, new series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The structural modifications on the azetidine and sulfonamide moieties can significantly influence the antimicrobial efficacy of the resulting compounds. wisdomlib.org The development of hybrid molecules incorporating the azetidine sulfonamide scaffold with other antimicrobial pharmacophores, such as quinolones, is also a promising strategy to combat drug-resistant pathogens. mdpi.com

The following table presents the in vitro antimicrobial activity of selected N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-aryl sulfonamide derivatives against various microbial strains:

| Compound | Staphylococcus aureus (MIC, mg/mL) | Escherichia coli (MIC, mg/mL) | Candida albicans (MIC, mg/mL) | Aspergillus niger (MIC, mg/mL) |

| 2 | 10 | 10 | 10 | 10 |

| 3 | 10 | 10 | 10 | 10 |

| 5 | 10 | 10 | 20 | 20 |

| 7 | 20 | 10 | 20 | 20 |

| 15 | 20 | 20 | 10 | 10 |

| Ampicillin | 10 | 10 | - | - |

| Fluconazole | - | - | 10 | 10 |

| Data adapted from a study on 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. niscpr.res.in |

This compound in High-Throughput Synthesis and Library Generation

The structural characteristics of this compound make it an attractive scaffold for high-throughput synthesis (HTS) and the generation of compound libraries for drug discovery. HTS methodologies focus on the rapid, parallel synthesis of large numbers of compounds, and the azetidine sulfonamide core is well-suited for this approach. nih.gov

The suitability of this scaffold stems from several factors. First, its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, which is advantageous for designing molecules with specific interactions with biological targets. Second, the existence of straightforward and robust methods for its derivatization allows for the efficient incorporation of a wide range of chemical diversity. nih.govnih.gov For example, using a 3-amino-substituted azetidine sulfonamide core, a library can be rapidly generated by reacting it in parallel with a collection of diverse carboxylic acids or sulfonyl chlorides in microtiter plates. nih.gov

The chemical stability of the azetidine ring and the sulfonamide linkage ensures that the core structure remains intact under various reaction conditions commonly used in parallel synthesis. nih.gov This robustness simplifies purification processes, which are often a bottleneck in HTS. The modular nature of the synthesis—combining a core scaffold with a diverse set of building blocks—is a paradigm of modern library generation. nih.gov

Table 2: Illustrative Parallel Synthesis Scheme for a Compound Library

| Step | Scaffold | Reagent Set (Example) | Reaction Type | Resulting Library Feature |

|---|---|---|---|---|

| 1 | 3-Amino-N,N-dimethylazetidine-1-sulfonamide | Library of 96 diverse carboxylic acids | Amide Coupling | A library of 96 distinct amides with varied R-groups. |

| 2 | 3-Amino-N,N-dimethylazetidine-1-sulfonamide | Library of 96 diverse sulfonyl chlorides | Sulfonylation | A library of 96 distinct sulfonamides with varied R'-groups. |

| 3 | 3-Amino-N,N-dimethylazetidine-1-sulfonamide | Library of 96 diverse aldehydes | Reductive Amination | A library of 96 distinct secondary amines with varied R''-groups. |

Applications in Isosteric Replacement and Bioisosterism in Scaffold Design

The concept of isosteric and bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties to enhance a molecule's biological activity or optimize its pharmacokinetic profile. baranlab.orgresearchgate.net The this compound motif offers several opportunities for its use as a bioisostere in scaffold design.

The azetidine ring itself is considered a "privileged" scaffold and a valuable bioisostere. baranlab.org It can serve as a saturated, three-dimensional replacement for planar aromatic rings like benzene (B151609) or for other saturated heterocycles such as piperidine (B6355638) or morpholine. tcichemicals.com Replacing a planar phenyl group with an azetidine ring increases the fraction of sp³-hybridized carbons, which can lead to improved solubility, reduced metabolic liability, and better physicochemical properties, while providing novel vectors for substitution. tcichemicals.com This strategy aims to overcome failures in drug development associated with excessive planarity and poor solubility. tcichemicals.com

The sulfonamide group is a classic non-classical bioisostere for other functional groups, most notably the carboxylic acid group. cardiff.ac.uksemanticscholar.org While the target compound is not an N-acylsulfonamide, the sulfonamide functional group itself can mimic the hydrogen-bonding patterns of amides or esters. cardiff.ac.uknih.gov The N,N-dimethyl substitution on the sulfonamide removes the hydrogen bond donor capability of a primary or secondary sulfonamide but provides a fixed, sterically defined group that can engage in specific van der Waals or dipolar interactions within a protein binding pocket. The incorporation of the entire this compound scaffold can be used to replace larger, more flexible, or more lipophilic groups in a lead compound to fine-tune its properties.

Table 3: Bioisosteric Relationships of the Azetidine Sulfonamide Moiety

| Original Group | Bioisosteric Replacement | Key Property Changes | Rationale for Replacement |

|---|---|---|---|

| Phenyl Ring | Azetidine Ring | Increased sp³ character, improved solubility, reduced planarity, novel vectors. | To enhance pharmacokinetic properties and escape flatland of aromatic systems. tcichemicals.com |

| Piperidine/Morpholine | Azetidine Ring | Altered ring pKa, reduced size, different conformational profile. | To fine-tune basicity, improve ligand efficiency, and explore new binding interactions. baranlab.org |

| tert-Butyl Group | Azetidine Ring | Introduction of polarity and H-bond acceptors (N atom), similar steric bulk. | To improve solubility and introduce specific polar interactions while maintaining size. |

| Carboxamide | N,N-Dimethylsulfonamide | Altered H-bonding (acceptor only), increased stability to hydrolysis. | To improve metabolic stability and modify electronic and binding properties. cardiff.ac.uknih.gov |

Future Research Directions and Outlook for N,n Dimethylazetidine 1 Sulfonamide

Development of Novel and Sustainable Synthetic Routes

A primary focus for future research will be the development of more efficient, scalable, and environmentally benign methods for synthesizing N,N-dimethylazetidine-1-sulfonamide and its derivatives. Current strategies often rely on multi-step sequences which can be resource-intensive. nih.gov

Future avenues include:

Eco-Friendly Synthesis: The development of synthetic routes that utilize "green" solvents like water, employ microwave or ultrasound-assisted techniques, and use solvent-free reaction conditions will be crucial. nih.govrsc.org Such methods aim to reduce environmental impact and increase efficiency. nih.gov For instance, facile, environmentally benign methods for sulfonamide synthesis in aqueous media under dynamic pH control have been described, omitting organic bases and simplifying product isolation to mere filtration. rsc.org

Diversity-Oriented Synthesis (DOS): DOS strategies will be instrumental in creating large libraries of structurally diverse azetidine-based scaffolds for screening in drug and probe discovery. nih.gov By systematically varying the substituents on the azetidine (B1206935) ring and the sulfonamide nitrogen, researchers can rapidly generate collections of novel molecules with potentially unique biological activities. nih.gov This approach has been used to access a wide variety of fused, bridged, and spirocyclic ring systems from a densely functionalized azetidine core. nih.gov

Modular Synthetic Platforms: The design of modular platforms will enable the rapid and programmable elaboration of simple fragments into more complex, three-dimensional lead-like compounds. acs.org This involves creating bifunctional building blocks that can be systematically combined using robust and well-established chemical reactions, such as the Suzuki-Miyaura cross-coupling. acs.org This streamlines the process of optimizing fragment hits in drug discovery. acs.org

Advanced Mechanistic Characterization of Reaction Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of azetidine sulfonamides is essential for optimizing existing transformations and discovering new ones. The reactivity of azetidines is largely driven by their significant ring strain, which allows for unique reactions under specific conditions. researchgate.net

Key areas for future mechanistic investigation include:

Strain-Release Reactions: Detailed computational and experimental studies are needed to fully elucidate the factors controlling the regioselectivity and stereoselectivity of ring-opening and ring-expansion reactions. For example, studies have shown that double benzylic substitution on the azetidine ring can be a prerequisite for certain ring-expansion reactions to form seven-membered sulfonamides, while other substitution patterns lead to ring-opening. nih.gov

Defluorosulfonylation (deFS) Pathway: The recently discovered reactivity of azetidine sulfonyl fluorides (ASFs) as precursors to carbocations via a defluorosulfonylation pathway presents a significant area for mechanistic exploration. nih.govacs.org These intermediates, generated under mild thermal conditions, can couple with a wide range of nucleophiles. nih.govacs.org Advanced spectroscopic and computational methods can be employed to characterize the carbocationic intermediates and understand the factors that favor the deFS pathway over the more traditional Sulfur-Fluoride Exchange (SuFEx) reactivity. nih.govacs.org

NDMA Formation Pathways: Given that N,N-dimethylsulfamide (a related structure) is a known precursor to the probable carcinogen N-nitrosodimethylamine (NDMA) during water treatment processes like ozonation, further mechanistic studies are warranted. researchgate.netresearchgate.net Research has shown that NDMA formation from dimethylamine (B145610) (DMA) during chlorination involves intermediates like 1,1-dimethylhydrazine (B165182) (UDMH). nih.govnih.gov Understanding the precise mechanisms by which this compound might be transformed under various oxidative conditions is critical for environmental and toxicological assessments.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research and drug discovery. frontiersin.orgnih.gov These computational tools can accelerate the discovery of novel azetidine sulfonamides with desired properties by analyzing vast datasets and identifying complex structure-activity relationships (QSAR). nih.gov

Future applications in this domain will likely involve:

Predictive Modeling: ML algorithms, such as support vector machines (SVM) and artificial neural networks (ANN), can be trained on existing data to predict the physicochemical, pharmacokinetic, and biological properties of new virtual compounds. frontiersin.orgnih.gov This allows for the in silico screening of large compound libraries to prioritize candidates for synthesis and testing. nih.gov For example, ML models have been successfully used to predict the adsorption of sulfonamide antibiotics by biochar and to identify novel antibacterial compounds. frontiersin.orgnih.gov

Generative Models: Generative AI can design entirely new molecules based on specific criteria, such as a desired binding affinity for a biological target. youtube.com These models can take a protein binding site as input and generate novel molecular structures predicted to bind to it, offering a powerful tool for de novo drug design. youtube.com

Synthetic Route Prediction: AI can assist in planning synthetic routes by analyzing known reactions and predicting the most efficient and sustainable pathways to a target molecule. This can help overcome synthetic challenges and reduce the time and resources required for chemical synthesis. differ.nltue.nl

Exploration of Unconventional Reactivity Modes

The unique structural constraints of the azetidine ring offer opportunities to explore reactivity patterns not observed in more common five- and six-membered heterocycles. researchgate.net Future research will focus on harnessing this unique reactivity to develop novel chemical transformations.

Promising areas of exploration include:

Carbocation Generation: The development of azetidine sulfonyl fluorides (ASFs) as precursors for the generation of azetidine carbocations under mild conditions is a significant advancement. nih.govacs.org This strategy provides a powerful alternative to other methods and opens up new possibilities for creating 3,3-disubstituted azetidines, which are valuable motifs in drug discovery. nih.govacs.org

Strain-Driven Cycloadditions: The inherent ring strain of azetidines can be exploited to drive cycloaddition reactions, leading to the formation of complex polycyclic systems. Investigating novel [2+2] and other cycloaddition pathways involving the azetidine core could yield new scaffolds for medicinal chemistry.

Ring-Expansion and Annulation: Further investigation into the factors controlling ring-expansion reactions could lead to reliable methods for converting four-membered azetidine sulfonamides into larger, biologically interesting heterocyclic systems like five- and seven-membered rings. nih.gov Similarly, annulation reactions using various partners can afford diverse fused-ring systems. nih.gov

Expanding the Scope of Azetidine Sulfonamide Scaffolds in Chemical Biology Tools

The stability and unique three-dimensional shape of the azetidine sulfonamide scaffold make it an attractive core for the development of sophisticated chemical biology tools to probe biological systems.

Future directions in this area include:

Fluorescent Probes: By attaching fluorophores to the azetidine sulfonamide scaffold, researchers can create probes for imaging specific biological targets or processes within living cells. Sulfonamide-containing naphthalimides, for example, have been synthesized and evaluated as potential fluorescent imaging probes for tumors. mdpi.com

Chemical Probes for Target Identification: Azetidine sulfonamides can be designed as chemical probes to identify and validate new drug targets. For instance, sulfonyl fluorides have been developed into probes that covalently bind to specific residues on proteins like cereblon, aiding in the discovery of molecular glues. rsc.org

CNS-Focused Libraries: The physicochemical properties of azetidine sulfonamides can be tailored to meet the stringent requirements for blood-brain barrier penetration. nih.gov Developing libraries of these compounds "pre-optimized" for central nervous system (CNS) applications could accelerate the discovery of new therapeutics for neurological disorders. nih.gov

Q & A

Q. What are the key synthetic methodologies for N,N-dimethylazetidine-1-sulfonamide, and how are intermediates purified?

The compound is synthesized via sulfonylation of azetidine derivatives with sulfonyl chlorides in the presence of a base (e.g., sodium bicarbonate or pyridine). Critical steps include controlling reaction temperature to avoid side reactions and using column chromatography or recrystallization for purification. Analytical methods like -NMR, -NMR, and HPLC-MS/MS are essential for verifying intermediate purity and final product integrity .

Q. Which analytical techniques are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR elucidate structural details like methyl group environments and sulfonamide connectivity. Retention time () and retardation factor () in HPLC and TLC, respectively, assess purity. Cross-referencing with databases like NIST ensures spectral accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in a cool, dry, ventilated area, and ensure containers are tightly sealed. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How can researchers mitigate common impurities during synthesis?

Impurities like unreacted sulfonyl chlorides or byproducts (e.g., disubstituted amines) are minimized by stoichiometric control and stepwise addition of reagents. Purification via flash chromatography (using ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) effectively isolates the target compound .

Advanced Research Questions

Q. What advanced catalytic strategies (e.g., transition metal catalysis) could optimize the synthesis of this compound?

Rhodium-catalyzed reactions, such as those used for N-(2-alkoxyvinyl)sulfonamides, offer potential for regioselective functionalization. These methods leverage carbenoid intermediates to construct complex sulfonamide frameworks under mild conditions, reducing side reactions .

Q. How can the biological activity of this compound be systematically evaluated?

Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria. For anticancer potential, employ cell viability assays (e.g., MTT) on cancer cell lines. Mechanistic studies might include enzyme inhibition assays (e.g., carbonic anhydrase) due to sulfonamides’ known role as inhibitors .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulations assess binding affinity to biological targets, while molecular dynamics evaluate conformational stability in solvent environments .

Q. How should researchers address contradictions in spectral or reactivity data across studies?

Apply triangulation by cross-validating results with multiple techniques (e.g., NMR, X-ray crystallography). Replicate experiments under standardized conditions (pH, temperature) and consult spectral libraries (e.g., PubChem, NIST) to resolve discrepancies. Contradictions may arise from solvent effects or isotopic impurities .

Q. What strategies enable structure-activity relationship (SAR) studies on sulfonamide derivatives like this compound?

Synthesize analogs with variations in the azetidine ring (e.g., substituents at C2/C3) or sulfonamide group (e.g., aryl vs. alkyl). Test these derivatives in bioassays to correlate structural features (e.g., steric bulk, electron-withdrawing groups) with activity trends .

Q. Can this compound be integrated into advanced materials (e.g., polymers or metal-organic frameworks)?

The sulfonamide group’s hydrogen-bonding capacity makes it a candidate for supramolecular assemblies. Coordination with transition metals (e.g., Cu) could yield MOFs with catalytic or sensing applications. Compatibility with polymer matrices (e.g., polyamides) should be tested via thermal and mechanical stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.